molecular formula C33H24F2N6O4 B15293220 1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide

1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide

Cat. No.: B15293220
M. Wt: 606.6 g/mol
InChI Key: XCPMMIISBZJPHR-OXTLUBNBSA-N
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Description

1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide involves several steps, including the formation of intermediate compounds. The process typically starts with the preparation of the 3,4-difluorophenylmethyl precursor, followed by the introduction of the indole and imidazole moieties. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C33H24F2N6O4

Molecular Weight

606.6 g/mol

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C33H24F2N6O4/c34-26-10-8-19(13-27(26)35)17-41-12-4-7-23(33(41)45)30(42)40-29(20-5-2-1-3-6-20)32(44)38-21-9-11-28-24(14-21)25(31(43)39-28)15-22-16-36-18-37-22/h1-16,18,29H,17H2,(H,36,37)(H,38,44)(H,39,43)(H,40,42)/b25-15-/t29-/m1/s1

InChI Key

XCPMMIISBZJPHR-OXTLUBNBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)NC2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CN=CN4)NC(=O)C5=CC=CN(C5=O)CC6=CC(=C(C=C6)F)F

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC3=C(C=C2)NC(=O)C3=CC4=CN=CN4)NC(=O)C5=CC=CN(C5=O)CC6=CC(=C(C=C6)F)F

Origin of Product

United States

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